molecular formula C10H13FN2 B15309619 4-Fluoro-2-(piperidin-2-yl)pyridine

4-Fluoro-2-(piperidin-2-yl)pyridine

Cat. No.: B15309619
M. Wt: 180.22 g/mol
InChI Key: NRYDDLAKGFVTOU-UHFFFAOYSA-N
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Description

4-Fluoro-2-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom at the 4-position and a piperidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(piperidin-2-yl)pyridine typically involves the reaction of 4-fluoropyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to improve reaction rates and selectivity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated piperidine ring.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Fluoro-2-(piperidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity. The piperidine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(piperidin-4-yl)pyridine
  • 2-Fluoro-4-(piperidin-2-yl)pyridine
  • 4-Chloro-2-(piperidin-2-yl)pyridine

Uniqueness

4-Fluoro-2-(piperidin-2-yl)pyridine is unique due to the specific positioning of the fluorine and piperidine groups, which confer distinct chemical and biological properties. The fluorine atom’s presence enhances the compound’s stability and reactivity, while the piperidine ring contributes to its versatility in various applications.

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

4-fluoro-2-piperidin-2-ylpyridine

InChI

InChI=1S/C10H13FN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h4,6-7,9,12H,1-3,5H2

InChI Key

NRYDDLAKGFVTOU-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC=CC(=C2)F

Origin of Product

United States

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